N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound with significant potential in scientific research. Its molecular formula is C13H16N4O3S2, and it has a molecular weight of 340.42 g/mol. The compound is classified under the category of thiazole and oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves several steps:
The synthesis may require specific reagents such as coupling agents (e.g., EDC or DCC), solvents (like DMF or DMSO), and protective groups to ensure selectivity in reactions. The reaction conditions (temperature, time, and concentration) must be optimized to achieve high yields and purity .
The molecular structure of N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can be represented using various chemical notations:
The compound's canonical SMILES representation is CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CO2. This structural data indicates the presence of multiple functional groups that contribute to its reactivity and biological activity .
N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)benzamide can undergo various chemical reactions including:
The reactivity of this compound is influenced by its electronic structure and steric factors associated with its substituents. Reaction conditions must be carefully controlled to prevent unwanted side reactions .
While detailed mechanisms for this specific compound are not extensively documented, compounds containing similar structural motifs often exhibit biological activities through:
Research indicates that thiazole-containing compounds often interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, which could also apply to N-(5-(...) .
The physical properties of N-(5-(...) include:
Property | Value |
---|---|
Molecular Weight | 340.42 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
N-(5-(...) has potential applications in various fields including:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.:
CAS No.:
CAS No.: 50657-19-7